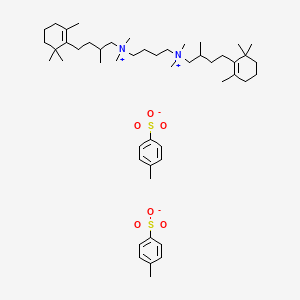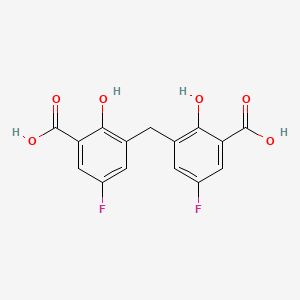
Arsine, dichloroheptyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, dichloroheptyl- is an organoarsenic compound with the molecular formula C7H15AsCl2. This compound is part of a broader class of organoarsenic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry. Organoarsenic compounds typically contain arsenic atoms bonded to carbon atoms, and they exhibit unique chemical properties due to the presence of arsenic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsine, dichloroheptyl- can be achieved through several methods. One common approach involves the reaction of heptylmagnesium bromide with arsenic trichloride. The reaction proceeds as follows:
C7H15MgBr+AsCl3→C7H15AsCl2+MgBrCl
This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of arsine, dichloroheptyl- often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity products. Safety measures are crucial during industrial production due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, dichloroheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The chlorine atoms in arsine, dichloroheptyl- can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3, As2O5)
Reduction: Lower oxidation state arsenic compounds (e.g., AsH3)
Substitution: Various organoarsenic compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Arsine, dichloroheptyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the production of high-purity arsenic compounds.
Wirkmechanismus
The mechanism of action of arsine, dichloroheptyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it can interfere with cellular signaling pathways and induce oxidative stress, resulting in cell damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsine (AsH3): A simple arsenic hydride with high toxicity and flammability.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.
Arsenic trichloride (AsCl3): A common arsenic compound used in the synthesis of organoarsenic compounds.
Uniqueness
Arsine, dichloroheptyl- is unique due to its specific structure, which includes a heptyl group and two chlorine atoms bonded to arsenic This structure imparts distinct chemical properties and reactivity compared to other organoarsenic compounds
Eigenschaften
CAS-Nummer |
64049-21-4 |
|---|---|
Molekularformel |
C7H15AsCl2 |
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
dichloro(heptyl)arsane |
InChI |
InChI=1S/C7H15AsCl2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |
InChI-Schlüssel |
DTEQYCHDTQLFAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[As](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


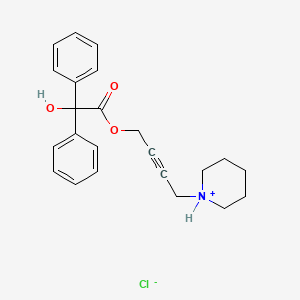

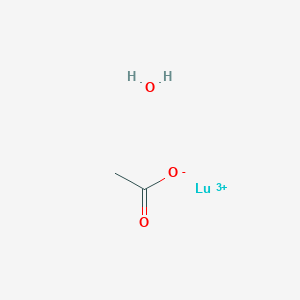
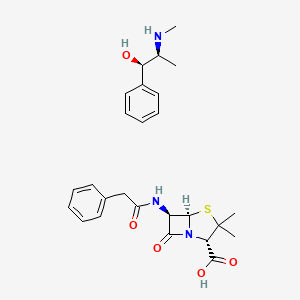


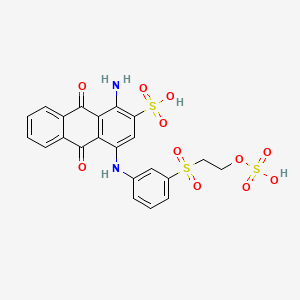
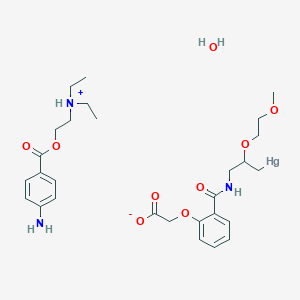
![(3E,5S,8R,10R,13R,15R,19Z,26S)-2-hydroxy-11-(1-methoxyethyl)-10-methyl-14-oxa-22,27-diazahexacyclo[24.2.1.05,17.07,16.08,12.013,15]nonacosa-1,3,19-triene-21,28,29-trione](/img/structure/B13778452.png)
![azanium;1-butan-2-yl-7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonate](/img/structure/B13778453.png)
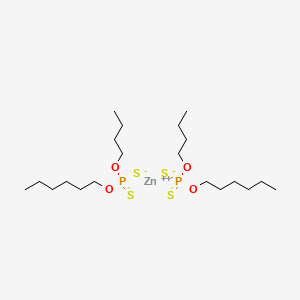
![1-[4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13778464.png)
